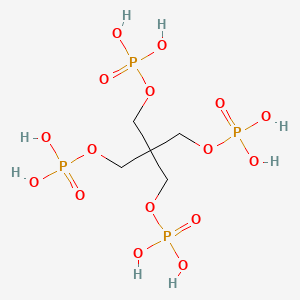
2-Chloro-biphenyl-4-ylamine
Descripción general
Descripción
2-Chloro-biphenyl-4-ylamine is an organic compound with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol . It is a derivative of biphenyl, where a chlorine atom is substituted at the second position and an amine group at the fourth position of the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-biphenyl-4-ylamine typically involves aromatic substitution reactions. One common method is the reaction of 2-chloro-nicotinoyl chloride with 4’-chloro-biphenyl-2-ylamine in a solvent system, where hydrogen chloride is removed during the reaction . Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the biphenyl moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-biphenyl-4-ylamine undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the amine group, it can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are common.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Nitro derivatives or sulfonated products.
Nucleophilic Substitution: Various substituted biphenyl derivatives.
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-biphenyl-4-ylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-biphenyl-4-ylamine involves its interaction with specific molecular targets. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-biphenyl-2-ylamine
- 2-Amino-4’-chlorobiphenyl
- 4’-Chloro-2-aminobiphenyl
Comparison
2-Chloro-biphenyl-4-ylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3-chloro-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYUIJXAGCGIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1605758.png)






![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)
![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)
